molecular formula C24H26O3 B12575426 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one CAS No. 195440-21-2

2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one

Cat. No.: B12575426
CAS No.: 195440-21-2
M. Wt: 362.5 g/mol
InChI Key: PYUPALDQNAYFNK-UHFFFAOYSA-N
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Description

2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is a chemical compound with the molecular formula C24H26O3 and a molecular weight of 362.461 g/mol . This compound is known for its unique structure, which includes two hydroxy-dimethylphenyl groups attached to a cyclohexanone core. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-hydroxy-3,5-dimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is largely dependent on its chemical structure. The hydroxy groups can participate in hydrogen bonding and other interactions, while the cyclohexanone core can engage in various chemical reactions. These interactions and reactions can influence the compound’s biological activity and its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is unique due to its specific combination of hydroxy-dimethylphenyl groups and a cyclohexanone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

195440-21-2

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h8-13,25-26H,5-7H2,1-4H3

InChI Key

PYUPALDQNAYFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CCCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O

Origin of Product

United States

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